1-Chloro-6,6-dimethyl-2-hepten-4-yne

Vue d'ensemble

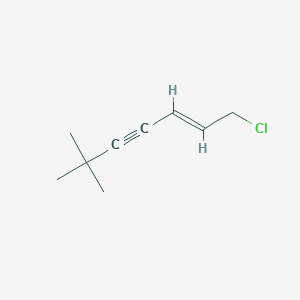

Description

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a chemical compound with the molecular formula C₉H₁₃Cl. It is an intermediate in the synthesis of terbinafine, an antifungal agent used to treat various fungal infections . This compound is characterized by its pale yellow oil appearance and is sensitive to light .

Méthodes De Préparation

1-Chloro-6,6-dimethyl-2-hepten-4-yne can be synthesized through several methods. One common synthetic route involves the reaction of trans-1,3-dichloropropene with a catalyst and an organic amine in tetrahydrofuran solvent. The mixture is stirred at 40°C while tert-butylacetylene is added dropwise. After the addition, the reaction continues for 10-50 hours, preferably 30 hours . The product is then purified through distillation and washing with dilute ammonia solution .

Another method involves the use of boron trichloride. In this procedure, the starting compound is dissolved in n-hexane and cooled to 10-15°C. Boron trichloride is added, and the mixture is stirred at 20°C. The organic phase is then separated, washed, dried, and evaporated to yield the final product .

Analyse Des Réactions Chimiques

1-Chloro-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes, depending on the reducing agent used.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Preparation

The synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne typically involves several steps, including hydrolysis and coupling reactions. A notable method includes the Sonogashira coupling reaction using (E)-1-hydroxy-3-chloropropylene with tert-butyl acetylene in the presence of palladium catalysts. This method improves product yield and purity compared to previous techniques that produced significant amounts of isomers .

Pharmaceutical Intermediates

This compound is primarily recognized as a key intermediate in the synthesis of Terbinafine , a widely used antifungal medication. Terbinafine is effective against dermatophytes and has a mechanism that inhibits squalene epoxidase, a crucial enzyme in fungal ergosterol biosynthesis. The inhibition leads to the accumulation of squalene and subsequent fungal cell death .

Antifungal Activity

The compound's role in inhibiting fungal growth is significant. By targeting the ergosterol biosynthetic pathway, it disrupts membrane integrity and function, making it a valuable agent in treating fungal infections . Research has demonstrated that compounds like this compound can effectively reduce fungal viability by inhibiting key metabolic processes.

Case Study 1: Synthesis of Terbinafine

A detailed study outlined the synthesis process of Terbinafine using this compound as an intermediate. The study demonstrated that by optimizing reaction conditions, the yield of Terbinafine could be significantly increased while minimizing by-products. The synthesis pathway included the chlorination step which utilized specialized reagents to enhance selectivity towards the desired product .

Case Study 2: Toxicity Studies

In another research initiative focusing on drug safety, this compound was evaluated for its toxicity profile during the Abbreviated New Drug Application (ANDA) process. The findings indicated that while the compound is effective as an antifungal agent, careful consideration must be given to its safety parameters during formulation development .

Market Demand and Future Prospects

The demand for this compound has been increasing due to its essential role in pharmaceutical manufacturing. As antifungal resistance becomes a growing concern globally, compounds like Terbinafine will likely see expanded applications. Continuous research into optimizing synthesis methods and understanding the compound's biological effects will further enhance its utility in medicinal chemistry.

Mécanisme D'action

The primary mechanism of action of 1-chloro-6,6-dimethyl-2-hepten-4-yne involves the inhibition of fungal squalene epoxidase . This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, the compound disrupts the fungal cell membrane, leading to the accumulation of squalene and subsequent fungal cell death .

Comparaison Avec Des Composés Similaires

1-Chloro-6,6-dimethyl-2-hepten-4-yne is unique due to its specific structure and its role as an intermediate in the synthesis of terbinafine . Similar compounds include:

2-Hepten-4-yne, 1-chloro-6,6-dimethyl-: Another chlorinated derivative with similar properties.

6,6-Dimethyl-2-hepten-4-yne: A non-chlorinated analog used in various chemical reactions.

Terbinafine Impurity 14: A related compound used in the synthesis of terbinafine.

These compounds share structural similarities but differ in their specific chemical properties and applications.

Activité Biologique

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a chlorinated alkene with the molecular formula CHCl. It is primarily recognized for its biological activity, particularly its antifungal properties. This compound serves as an important intermediate in the synthesis of the antifungal agent terbinafine, which is widely used to treat fungal infections.

The biological activity of this compound is largely attributed to its ability to inhibit the enzyme squalene epoxidase . This enzyme plays a critical role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting squalene epoxidase, the compound disrupts ergosterol production, leading to increased squalene accumulation and ultimately resulting in fungal cell death .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against various dermatophytes, including:

- Trichophyton rubrum

- Microsporum canis

These fungi are common pathogens responsible for skin infections in humans. The effectiveness of this compound can be influenced by environmental factors such as pH and concentration, which affect its interaction with fungal membranes.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences in biological activity among selected compounds:

| Compound Name | Structure Type | Primary Activity | Target Enzyme |

|---|---|---|---|

| This compound | Chlorinated alkene | Antifungal | Squalene epoxidase |

| Terbinafine | Allylamine | Antifungal | Squalene epoxidase |

| 1-Bromo-6,6-dimethyl-2-hepten-4-yne | Brominated alkene | Potential antifungal | Not extensively studied |

Case Studies and Research Findings

Several studies have documented the antifungal efficacy of this compound:

- In Vitro Studies : Laboratory assays demonstrated that this compound effectively inhibited the growth of T. rubrum and M. canis at concentrations as low as 10 µg/mL. The inhibition was measured using standard microbiological techniques such as broth microdilution methods.

- Mechanistic Insights : A study focusing on the mechanism revealed that treatment with this compound led to significant morphological changes in fungal cells, including membrane disruption and increased permeability .

- Environmental Impact : Research has shown that the antifungal efficacy varies with environmental conditions. For instance, higher pH levels were found to enhance the compound's activity against certain fungal strains, suggesting that formulation adjustments could optimize its use in clinical settings.

Propriétés

IUPAC Name |

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXABMZBMHDFEZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126764-17-8, 287471-30-1 | |

| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.